2-Chloro-6-fluoro-benzal bromide
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Overview
Description
2-Chloro-6-fluoro-benzal bromide, also known as 2-(bromomethyl)-1-chloro-3-fluorobenzene, is an organic compound with the molecular formula C7H5BrClF. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a bromomethyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-6-fluoro-benzal bromide can be synthesized through the bromination of 2-chloro-6-fluorotoluene. The process involves the following steps:
Chlorination: 2-Chloro-6-fluorotoluene is chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride.
Bromination: The resulting 2-chloro-6-fluorobenzyl chloride is then treated with bromine to form this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination and bromination processes, utilizing appropriate catalysts and reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to manage the exothermic nature of halogenation reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-benzal bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzaldehydes or benzoic acids.
Reduction: Forms methyl-substituted benzene derivatives.
Scientific Research Applications
2-Chloro-6-fluoro-benzal bromide is utilized in various scientific research applications:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-benzal bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of chlorine and fluorine atoms on the benzene ring influences the compound’s electronic properties, enhancing its reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A related compound with an aldehyde group instead of a bromomethyl group.
2,6-Difluorobenzyl bromide: Similar structure but with two fluorine atoms instead of one chlorine and one fluorine.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group and different substitution pattern on the benzene ring.
Uniqueness
2-Chloro-6-fluoro-benzal bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of chlorine, fluorine, and bromomethyl groups makes it a versatile intermediate for synthesizing a wide range of organic compounds.
Properties
IUPAC Name |
1-chloro-2-(dibromomethyl)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGBZYRRUMUQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(Br)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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